5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
Overview
Description
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups and a pyridine ring makes it a valuable compound in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile typically involves the introduction of trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and efficiency .
Chemical Reactions Analysis
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The compound may also participate in electron transfer processes, influencing redox reactions within cells .
Comparison with Similar Compounds
When compared to other similar compounds, 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile stands out due to its dual trifluoromethyl groups and pyridine ring. Similar compounds include:
4-(Trifluoromethyl)phenylpyridine: Lacks the second trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)pyridine: Contains only one trifluoromethyl group and lacks the phenoxy substituent, leading to reduced lipophilicity and reactivity.
The unique combination of structural features in this compound makes it a valuable compound for various applications, distinguishing it from its analogs .
Properties
IUPAC Name |
5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O/c15-13(16,17)8-1-3-10(4-2-8)23-12-5-9(14(18,19)20)7-22-11(12)6-21/h1-5,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQITRAZMQPUDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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